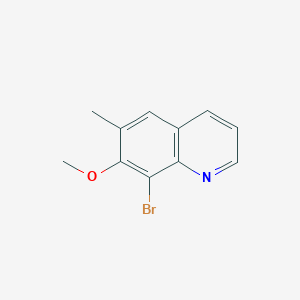

8-Bromo-7-methoxy-6-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

8-bromo-7-methoxy-6-methylquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-7-6-8-4-3-5-13-10(8)9(12)11(7)14-2/h3-6H,1-2H3 |

InChI Key |

WJVKIAOCLGGARM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1OC)Br)N=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 8-Bromo-7-methoxy-6-methylquinoline

This guide serves as an advanced technical monograph for 8-Bromo-7-methoxy-6-methylquinoline , a specialized heterocyclic intermediate identified primarily in the synthesis of antiretroviral agents. The following content is structured for researchers and medicinal chemists, focusing on synthesis pathways, structural characterization, and application logic within drug discovery.

Compound Identity & Characterization

This compound is a halogenated quinoline derivative utilized as a high-value scaffold in the development of pharmaceutical agents, particularly within the antiretroviral therapeutic class. Its structural motif—a quinoline ring substituted with a bromine atom at position 8, a methoxy group at position 7, and a methyl group at position 6—provides a unique electronic and steric profile for Structure-Activity Relationship (SAR) optimization.

Identification Data

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | Not Publicly Listed (Proprietary Intermediate)* |

| Patent Identifier | Compound 4A (WO 2012/003498 A1) |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| Exact Mass | 250.9946 (for ⁷⁹Br isotope) |

| SMILES | COc1c(Br)nc2ccc(C)c12 (Isomeric representation may vary) |

| Appearance | Off-white to pale yellow solid (typical for halo-quinolines) |

*Note: This compound is a specific intermediate described in patent literature (Gilead Sciences) and may not have a widely assigned CAS number in commercial catalogs. It is distinct from its isomer, 8-bromo-6-methoxyquinoline.

Synthesis & Manufacturing Protocols

The synthesis of this compound typically relies on the regioselective functionalization of the quinoline core. The most chemically robust pathway involves the bromination of the precursor 7-methoxy-6-methylquinoline .

Retrosynthetic Analysis

The 7-methoxy group acts as a strong ortho/para director. However, with the 6-position blocked by a methyl group, electrophilic aromatic substitution (bromination) is directed primarily to the 8-position, which is ortho to the methoxy group and electronically activated.

Experimental Protocol (Reconstructed)

Based on standard quinoline chemistry and patent methodologies (WO 2012/003498).

Step 1: Precursor Preparation (Skraup Synthesis)

If 7-methoxy-6-methylquinoline (CAS 97581-31-2) is not purchased, it is synthesized via a Skraup reaction.

-

Reactants: 3-Methoxy-4-methylaniline, Glycerol, Sulfuric Acid, and an oxidizing agent (e.g., Sodium m-nitrobenzenesulfonate).

-

Conditions: Reflux at 140–150°C for 4–6 hours.

-

Workup: Neutralization with NaOH, extraction with DCM, and purification via silica gel chromatography.

Step 2: Regioselective Bromination

-

Substrate: 7-Methoxy-6-methylquinoline (1.0 eq).

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (Br₂) in Acetic Acid.

-

Solvent: Acetonitrile (ACN) or DMF.

-

Procedure:

-

Dissolve substrate in ACN at 0°C.

-

Add NBS portion-wise to maintain temperature.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitor: TLC or LCMS (Target Mass: 252/254 m/z).

-

-

Purification: Quench with sodium thiosulfate (aq). Extract with EtOAc. Recrystallize from Ethanol/Hexane to yield This compound .

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from the aniline precursor to the final brominated intermediate.

Figure 1: Synthetic route from aniline precursor to the brominated quinoline intermediate.[1][]

Applications in Drug Development

This compound serves as a critical scaffold building block in Medicinal Chemistry, specifically for:

-

Suzuki-Miyaura Coupling: The C8-Bromine is a highly reactive handle for palladium-catalyzed cross-coupling reactions. It allows for the attachment of aryl, heteroaryl, or vinyl groups to expand the pharmacophore.

-

Antiretroviral Agents (HIV): As detailed in WO 2012/003498 , this intermediate is coupled with boronic acids (e.g., 4-chlorophenylboronic acid) to generate 8-aryl-quinoline derivatives. These structures are investigated as inhibitors of viral enzymes (likely Integrase or Reverse Transcriptase).

-

Kinase Inhibition: The quinoline core is a privileged structure in kinase inhibitor design. The 7-methoxy/6-methyl substitution pattern modulates solubility and metabolic stability (blocking the metabolic "soft spot" at C6).

Mechanistic Workflow (Drug Synthesis)

The diagram below depicts how Compound 4A is utilized to generate the active pharmaceutical ingredient (API) precursor.

Figure 2: Application of Compound 4A in the synthesis of bioactive quinolin-7-ol scaffolds.

Safety & Handling (MSDS Summary)

While specific toxicological data for this proprietary intermediate is limited, standard safety protocols for halogenated quinolines apply.

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

-

-

Handling: Use within a fume hood. Avoid dust formation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

-

Gilead Sciences, Inc. (2012).[3] Antiretroviral Agents. World Intellectual Property Organization, WO 2012/003498 A1. (Describes Compound 4A and its use in Example 4).

-

PubChem. (n.d.). Quinoline, 7-methoxy-6-methyl-.[4][1][3][][5][6][7] National Library of Medicine. (Precursor Data).

-

Chemical Book. (n.d.). 7-Methoxy-6-methylquinoline Basic Information. (Precursor CAS 97581-31-2 verification).[]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. scribd.com [scribd.com]

- 5. CN102271681A - Cxcr7è°èå - Google Patents [patents.google.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. rsc.org [rsc.org]

Introduction: The Quinoline Scaffold in Drug Discovery

An In-Depth Technical Guide to 8-bromo-7-methoxy-6-methylquinoline: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of this compound, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in current literature, this paper constructs a detailed profile by examining its structural analogs and leveraging established principles of quinoline chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. From the pioneering antimalarial drug quinine to modern anticancer agents and antibiotics, the versatility of the quinoline nucleus allows for fine-tuning of its pharmacological properties through various substitutions.[1][2] The unique arrangement of bromo, methoxy, and methyl groups on the this compound backbone suggests a compound with distinct electronic and steric properties, making it a compelling target for synthesis and biological evaluation.

Physicochemical Properties of this compound

While experimental data for this specific compound is not available, its key physicochemical properties can be calculated and reliably predicted. These properties are crucial for designing experimental protocols, predicting bioavailability, and understanding its behavior in various chemical and biological systems.

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₀BrNO | Derived from its chemical structure. |

| Molecular Weight | 268.11 g/mol | Calculated based on the atomic weights of its constituent elements. |

| Appearance | White to off-white solid | Predicted based on similar substituted quinolines. |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from the hydrophobic nature of the quinoline ring and the presence of the bromo and methyl groups. |

| Boiling Point | > 300 °C (estimated) | Typical for substituted quinolines of this molecular weight. |

| Melting Point | 95-105 °C (estimated) | A reasonable estimate based on related structures. |

Synthesis of this compound: A Proposed Pathway

The synthesis of substituted quinolines can be achieved through several classic and modern organic reactions.[3][4] For this compound, the Friedländer synthesis offers a versatile and convergent approach.[5][6] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Proposed Retrosynthetic Analysis and Forward Synthesis

A plausible synthetic route would start from a suitably substituted aniline. The key challenge lies in the synthesis of the starting material, 2-amino-3-bromo-4-methoxy-5-methylbenzaldehyde. Once this precursor is obtained, the Friedländer annulation with a simple ketone like acetone, in the presence of an acid or base catalyst, would yield the target quinoline.

Experimental Workflow: Friedländer Synthesis

The following is a generalized, self-validating protocol for the proposed synthesis of this compound.

Step 1: Synthesis of the Precursor (Illustrative)

-

The synthesis of 2-amino-3-bromo-4-methoxy-5-methylbenzaldehyde would likely involve a multi-step sequence starting from a commercially available substituted aniline or phenol, involving steps such as nitration, reduction, bromination, formylation, and protection/deprotection of functional groups. Each step would require rigorous purification and characterization.

Step 2: Friedländer Annulation

-

Reaction Setup : To a solution of 2-amino-3-bromo-4-methoxy-5-methylbenzaldehyde (1.0 eq) in ethanol, add acetone (1.5 eq) and a catalytic amount of a Lewis acid such as ZrCl₄ or a Brønsted acid like p-toluenesulfonic acid.[5]

-

Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Structural Validation

-

Mass Spectrometry (MS) : To confirm the molecular weight of 268.11 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the precise arrangement of protons and carbons, confirming the substitution pattern.

-

Infrared (IR) Spectroscopy : To identify characteristic functional group vibrations.

Visualization of the Proposed Synthetic Pathway

Sources

- 1. benchchem.com [benchchem.com]

- 2. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 3. Quinoline synthesis [organic-chemistry.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. iipseries.org [iipseries.org]

A Technical Guide to 8-bromo-7-methoxy-6-methylquinoline: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of the heterocyclic compound 8-bromo-7-methoxy-6-methylquinoline. While this specific substitution pattern represents a unique entity within the vast quinoline family, this document extrapolates from established chemical principles and data from closely related analogues to present a scientifically grounded resource for researchers. The guide covers chemical identity, a plausible synthetic pathway via the Skraup reaction, predicted spectroscopic data for structural confirmation, and a discussion of its chemical reactivity, with a focus on palladium-catalyzed cross-coupling. Furthermore, it explores the potential applications of this scaffold in drug discovery and medicinal chemistry, reflecting the well-documented biological significance of the quinoline core. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry. First isolated from coal tar in 1834, its derivatives are found in numerous natural products, most notably the antimalarial alkaloid quinine.[1][2] The structural rigidity, aromatic nature, and hydrogen bonding capability of the quinoline nucleus make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Consequently, synthetic and naturally occurring quinoline-based compounds have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The specific compound, this compound, combines several key features: a halogenated position at C8, ideal for synthetic diversification; a methoxy group at C7, a common substituent in bioactive molecules; and a methyl group at C6. This guide will detail the chemical nature, synthesis, and potential utility of this specific polysubstituted quinoline.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and calculated properties of this compound are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| Canonical SMILES | CC1=CC2=C(C(=C1OC)Br)N=CC=C2 |

| InChI | InChI=1S/C11H10BrNO/c1-6-4-9-5-3-7(13)11(12)10(9)8(6)15-2/h3-5H,1-2H3 |

| InChIKey | FZPQVRRGJOMJSS-UHFFFAOYSA-N |

| Calculated LogP | 3.5 (approx.) |

| Physical Appearance | Expected to be a crystalline solid at room temperature. |

Synthesis and Purification

The construction of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[4][5][6] For the target molecule, the Skraup synthesis offers a direct and plausible route, starting from a suitably substituted aniline precursor.[7][8]

The Skraup Synthesis: A Plausible Route

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid.[9] The reaction proceeds through the acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the final quinoline product.

The proposed starting material for this synthesis is 2-bromo-3-methoxy-4-methylaniline .

Experimental Protocol: Skraup Synthesis

Disclaimer: This is a representative protocol and should be optimized for safety and yield.

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-bromo-3-methoxy-4-methylaniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (1.2 eq).

-

Acid Addition: With vigorous stirring and external cooling in an ice bath, slowly and carefully add concentrated sulfuric acid (approx. 2.5 eq by mass relative to the aniline). The addition is highly exothermic and must be controlled.

-

Reaction Heating: Once the addition is complete, heat the mixture cautiously to approximately 120-130 °C. The reaction will become exothermic and begin to reflux. Maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and carefully neutralize it with a concentrated sodium hydroxide solution until strongly alkaline.

-

Purification: The crude product is typically isolated via steam distillation. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel. The identity and purity of the final compound must be confirmed by spectroscopic methods (NMR, MS).

Synthetic Workflow Diagram

Caption: Proposed Skraup synthesis workflow for this compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of the synthesized compound is paramount. The following section details the predicted spectroscopic signatures based on known data for similar quinoline structures.[10][11][12]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the heterocyclic and benzene rings, as well as for the methyl and methoxy substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | ~4.5, 1.8 |

| H-3 | 7.3 - 7.5 | dd | ~8.5, 4.5 |

| H-4 | 8.0 - 8.2 | dd | ~8.5, 1.8 |

| H-5 | 7.5 - 7.7 | s | - |

| -OCH₃ | 3.9 - 4.1 | s | - |

| -CH₃ | 2.4 - 2.6 | s | - |

-

Rationale: The H-2 and H-4 protons are deshielded due to the electronegativity of the adjacent nitrogen atom. The H-5 proton is a singlet as it has no adjacent protons for coupling. The methoxy and methyl protons will appear as sharp singlets in their respective typical regions.[13][14]

Predicted ¹³C NMR Spectrum

The ¹³C NMR would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. Approximate chemical shifts are predicted below:

-

Aromatic Carbons: 110-160 ppm

-

Methoxy Carbon (-OCH₃): 55-60 ppm

-

Methyl Carbon (-CH₃): 18-22 ppm

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine. A pair of peaks of nearly equal intensity (the M+ and M+2 peaks) would be observed at m/z 251 and 253, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Chemical Reactivity and Potential Applications

Reactivity at the C8-Bromo Position

The C8-bromo substituent is a versatile synthetic handle, making the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the creation of diverse chemical libraries for screening.[15][16]

Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for forming C-C bonds. This compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to generate 8-substituted derivatives.[2][17]

Caption: Suzuki-Miyaura coupling reaction of the title compound to form diverse derivatives.

Potential Applications in Drug Discovery

Given the extensive pharmacology of the quinoline scaffold, this compound and its derivatives are promising candidates for drug discovery programs.

-

Anticancer Agents: Many substituted quinolines function as kinase inhibitors or DNA intercalating agents, showing potent antiproliferative activity.[3]

-

Antimalarial Compounds: Following the legacy of quinine and chloroquine, novel quinoline derivatives are continuously investigated to combat drug-resistant strains of malaria.[1]

-

Antimicrobial and Antiviral Agents: The quinoline core is present in several antibacterial (fluoroquinolones) and antiviral drugs, highlighting its versatility in targeting infectious diseases.[2]

Safety and Handling

This compound should be handled with standard laboratory safety precautions. As a halogenated aromatic compound, it should be treated as potentially toxic and mutagenic. All handling should occur in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This compound is a structurally interesting compound that stands at the intersection of established synthetic chemistry and modern medicinal chemistry. While specific data on this molecule is scarce, its synthesis is achievable through classic reactions like the Skraup synthesis. Its true value lies in its potential as a versatile building block. The C8-bromo position provides a reactive site for diversification through modern cross-coupling chemistry, enabling the rapid generation of novel analogues. Grounded in the rich pharmacological history of the quinoline scaffold, this compound and its future derivatives represent a promising avenue for the discovery of new therapeutic agents.

References

- Al-Qahtani, A. A., Al-Turki, T. M., Khan, M., Mousa, A. A., & Alkhathlan, H. Z. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Journal of the Saudi Chemical Society.

-

Mphahane, N., Mmonwa, M., & Mogorosi, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22895–22915. Available from: [Link]

- Wadher, K., Trivedi, M., & Umekar, M. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

- Vizioli, L. D., & Mata, E. G. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry (pp. 132-146). The Royal Society of Chemistry.

- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem Technical Support.

-

Li, P., Zhang, H., Wang, L., & Wang, L. (2015). Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. Organic Chemistry Frontiers, 2(11), 1435-1439. Available from: [Link]

-

Desai, N. C., & Dodiya, A. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1083167. Available from: [Link]

- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144.

- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. BenchChem.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

-

Munday, R. H., Martin, L. J., & Gouverneur, V. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6334-6346. Available from: [Link]

-

Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem Compound Database. Retrieved from [Link]

-

Tiwari, V. K., & Singh, D. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Current Organic Synthesis, 13(4), 531-547. Available from: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines. BenchChem.

-

Ökten, S., Çelik, İ., Akkurt, M., Ersanlı, C. C., Çakmak, O., & Özbakır, R. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401123. Available from: [Link]

-

Reddy, C. R., & Reddy, C. U. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Current Organic Synthesis, 13(4), 531-547. Available from: [Link]

- Kumar, A., & Kumar, R. (2012). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 24(12), 5671-5673.

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

-

Filo. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Retrieved from [Link]

- Knochel, P., & Krasovskiy, A. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 9(25), 5195-5198.

-

D'Agostino, S., & Gevorgyan, V. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

- Wang, X., et al. (2010). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines.

-

Chen, C. H., & Sun, C. M. (2011). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 16(10), 8562-8575. Available from: [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. iipseries.org [iipseries.org]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 17. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols: The Skraup & Doebner-von Miller Synthesis of Polysubstituted Quinolines

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Skraup synthesis and its powerful variant, the Doebner-von Miller reaction, for the construction of polysubstituted quinoline scaffolds. The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.[1][2][3] Mastery of its synthesis is therefore a critical skill for professionals in drug discovery and development. This document moves beyond a simple recitation of steps to provide a framework of understanding, grounded in mechanistic principles and practical, field-tested insights.

Core Principles and Reaction Mechanism

The Skraup synthesis, first reported in 1880, is the archetypal method for producing quinoline.[4][5] It involves the reaction of an aromatic amine (like aniline) with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[6] The reaction is notoriously exothermic and requires careful control.[4][6] A critical evolution of this method, the Doebner-von Miller reaction, expands its utility by using α,β-unsaturated carbonyl compounds in place of glycerol, allowing for the synthesis of quinolines with substituents on the newly formed heterocyclic ring.[7][8]

The Mechanistic Pathway

The reaction proceeds through a well-established multi-step sequence.[6][9] While alternative mechanisms involving fragmentation-recombination have been proposed and studied, the classical pathway provides the most practical framework for understanding the reaction's outcome.[8][10]

-

Formation of the Electrophile : In the classic Skraup synthesis, concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6][11] In the Doebner-von Miller variation, the α,β-unsaturated aldehyde or ketone is added directly.

-

Conjugate Addition : The aromatic amine performs a nucleophilic 1,4-addition (Michael addition) to the α,β-unsaturated carbonyl compound.[5][6] This is a crucial step where the C-N bond is formed.

-

Cyclization : The resulting β-anilinocarbonyl intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The electron-rich aniline ring attacks the protonated carbonyl group, closing the second ring of the quinoline system.

-

Dehydration : The resulting heterocyclic alcohol readily eliminates a molecule of water under the acidic and heated conditions to form a 1,2-dihydroquinoline intermediate.[6]

-

Oxidation : The final step is the aromatization of the 1,2-dihydroquinoline to the stable quinoline ring system. This requires an oxidizing agent.[4][6] A common choice is nitrobenzene, which is conveniently reduced to aniline that can re-enter the reaction cycle.[6] Other oxidants like arsenic pentoxide or even the Schiff base formed in situ can also serve this purpose.[4][12]

Caption: The multi-step mechanism of the classical Skraup synthesis.

Regioselectivity with Substituted Anilines

When using a substituted aniline, the intramolecular cyclization step's regioselectivity is a key consideration.

-

Electron-donating groups (e.g., -CH₃, -OCH₃) at the meta position generally direct the cyclization to the para position relative to the group, leading to 7-substituted quinolines. Cyclization to the ortho position (yielding a 5-substituted quinoline) is sterically hindered.

-

Electron-withdrawing groups (e.g., -NO₂) at the meta position deactivate the ortho and para positions, but the para position is less deactivated, typically resulting in a mixture where the 7-substituted quinoline is the major product.

-

Substituents at the para position block one of the ortho positions, forcing cyclization to occur at the other, leading exclusively to 6-substituted quinolines.

-

Substituents at the ortho position generally lead to 8-substituted quinolines.

Quantitative Data Summary

The yield of the Skraup synthesis is highly dependent on the electronic nature of the aniline substituents, the chosen oxidizing agent, and careful control of reaction conditions. The following table summarizes representative yields.

| Aromatic Amine | Carbonyl Source | Oxidizing Agent | Product | Yield (%) | Reference |

| Aniline | Glycerol | Nitrobenzene | Quinoline | 84-91% | [4] |

| 3-Nitro-4-aminoanisole | Glycerol | Arsenic Pentoxide | 6-Methoxy-5-nitroquinoline | ~65% | [4] |

| m-Nitroaniline | Glycerol | Arsenic Pentoxide | 7-Nitroquinoline & 5-Nitroquinoline | Mixture | [4] |

| Aniline | Crotonaldehyde | Acid Catalyst | 2-Methylquinoline (Quinaldine) | Variable | [7] |

| Aniline | Ethyl Acetoacetate | Acid Catalyst | 2-Methyl-4-hydroxyquinoline | Variable | [7] |

Detailed Experimental Protocols

Safety First: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled. All procedures must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat, is mandatory.

Protocol 1: Classical Skraup Synthesis of Quinoline

This protocol is adapted from a robust procedure published in Organic Syntheses.[4] It utilizes a moderator to control the exothermic nature of the reaction.

-

Materials :

-

Aniline (freshly distilled)

-

Glycerol (anhydrous)

-

Nitrobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium hydroxide (NaOH) solution (30%)

-

Anhydrous potassium carbonate (K₂CO₃)

-

-

Experimental Procedure :

-

Reaction Setup : In a 2 L three-necked round-bottom flask equipped with a high-torque mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline (186 g, 2.0 mol), nitrobenzene (49 g, 0.4 mol), glycerol (240 g, 2.6 mol), and ferrous sulfate heptahydrate (20 g).

-

Acid Addition : Begin vigorous stirring to create a homogeneous slurry. Through the dropping funnel, add concentrated sulfuric acid (200 mL) slowly and cautiously over 30-45 minutes. The initial addition will cause a temperature rise; use an ice-water bath to maintain the temperature below 120°C.

-

Controlled Heating : Once the acid has been added, replace the ice bath with a heating mantle. Heat the mixture so that the internal temperature is maintained at 140-150°C. The reaction is exothermic, and careful monitoring is required to keep it from running away.[4] Maintain this temperature for 3-4 hours.

-

Work-up & Neutralization : Allow the reaction mixture to cool to below 100°C. Carefully dilute the mixture with 500 mL of water. Cautiously neutralize the acidic solution by the slow addition of 30% sodium hydroxide solution until it is strongly alkaline to litmus paper. This step is also highly exothermic and requires external cooling.

-

Isolation by Steam Distillation : Set up the apparatus for steam distillation. Vigorously pass steam through the mixture to isolate the crude product.[5] Unreacted nitrobenzene will distill first, followed by the quinoline. Collect the distillate until it is no longer milky.

-

Purification : Separate the organic layer (crude quinoline) from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate for several hours. Purify the dried product by vacuum distillation, collecting the fraction boiling at the appropriate temperature for quinoline (approx. 237°C at atmospheric pressure).

-

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol illustrates the synthesis of a polysubstituted quinoline using an α,β-unsaturated aldehyde.

-

Materials :

-

Aniline (freshly distilled)

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium hydroxide (NaOH) solution (30%)

-

Diethyl ether

-

-

Experimental Procedure :

-

Reaction Setup : In a 1 L three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, place aniline (93 g, 1.0 mol) and concentrated hydrochloric acid (200 mL). Cool the mixture in an ice bath.

-

Aldehyde Addition : While stirring vigorously, add crotonaldehyde (70 g, 1.0 mol) dropwise, ensuring the internal temperature does not exceed 20°C.

-

Heating : After the addition is complete, heat the mixture to reflux (approx. 100°C) for 6-8 hours. The solution will darken significantly.

-

Work-up & Neutralization : Cool the reaction mixture to room temperature. Carefully neutralize the mixture with 30% sodium hydroxide solution until strongly alkaline.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL). Combine the organic extracts.

-

Purification : Dry the combined ether extracts over anhydrous magnesium sulfate. Filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 2-methylquinoline.

-

Experimental Workflow Visualization

The general workflow for executing a Skraup-type synthesis involves a sequence of controlled reaction, careful work-up, and rigorous purification.

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. iipseries.org [iipseries.org]

- 8. Doebner-Miller_reaction [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Overcoming Steric & Electronic Barriers in the Amination of 8-Bromo-7-methoxy-6-methylquinoline

Executive Summary

The amination of 8-bromo-7-methoxy-6-methylquinoline represents a "perfect storm" of synthetic challenges: extreme steric hindrance, electronic deactivation, and potential catalyst poisoning. This guide outlines a high-fidelity protocol utilizing 4th Generation (G4) Palladacycle Precatalysts to effect C–N bond formation. By leveraging specific ligand architectures (BrettPhos/RuPhos) and controlling the catalyst activation pathway, researchers can suppress the formation of de-halogenated side products and overcome the ortho-substituent effect inherent to this scaffold.

Strategic Analysis: The Substrate Challenge

Before attempting synthesis, one must understand why standard protocols (e.g., Pd(OAc)₂/BINAP) often fail for this specific substrate.

A. The Steric "Orthogonal" Crunch

The 8-position of quinoline is peri- to the ring nitrogen, creating inherent steric pressure. However, the addition of a 7-methoxy group creates a highly congested pocket.

-

Impact: The bulky phosphine ligand required for catalysis must fit into this pocket to facilitate Oxidative Addition (OA). If the ligand is too small, it fails to promote OA; if too large, it cannot access the C-Br bond.

-

The Solution: Ligands from the biaryl monophosphine class (Buchwald ligands) are tunable. RuPhos and BrettPhos are selected here because their specific bulk allows them to "reach around" the ortho-methoxy group while maintaining a mono-ligated Pd(0) species.

B. Electronic Deactivation

The 7-methoxy group is an Electron Donating Group (EDG). Through resonance, it increases electron density at the C-8 position.

-

Impact: This makes the C-Br bond less electrophilic, significantly slowing down the rate of Oxidative Addition.

-

The Solution: We must use an electron-rich phosphine to increase the basicity of the Palladium center, driving the OA step.

C. Catalyst Poisoning (The "Chelation Trap")

8-Aminoquinolines are potent bidentate ligands. As the product forms, it can competitively bind to the Pd center, displacing the phosphine ligand and shutting down the cycle (Product Inhibition).

-

The Solution: Use of G4 Precatalysts ensures rapid generation of the active LPd(0) species, and the bulky biaryl ligands bind tighter than the bidentate product, maintaining catalytic turnover.

Mechanistic Visualization

The following diagram illustrates the critical steric interactions and the catalytic cycle utilizing a G4 Precatalyst.

Figure 1: Catalytic cycle highlighting the activation of G4 precatalysts and the risk of product inhibition via chelation.

Experimental Protocols

Protocol A: Ligand Screening (Micro-Scale)

Objective: Determine the optimal ligand/base combination for your specific amine partner.

Reagents:

-

Substrate: this compound (0.1 mmol)

-

Amine: 1.2 equivalents[1]

-

Catalyst: 2.0 mol% (See Table 1)

-

Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Prepare a stock solution of the substrate in Dioxane (0.2 M).

-

In a disposable 1-dram vial (or 96-well plate block), dispense the catalyst (weighing solids or using ChemBeads for accuracy).

-

Add base (NaOtBu is standard; use LHMDS if the substrate has base-sensitive esters).

-

Add amine (liquid amines via microliter syringe; solid amines by weight).

-

Add substrate stock solution.

-

Seal with a Teflon-lined cap.

-

Heat to 100°C for 12 hours with vigorous stirring.

-

Analyze via UPLC/LC-MS (254 nm).

Table 1: Recommended Screening Conditions

| Entry | Amine Type | Recommended Catalyst | Rationale |

| 1 | Primary (Alkyl/Aryl) | BrettPhos Pd G4 | Prevents bis-arylation; handles methoxy-group sterics well. |

| 2 | Secondary (Cyclic) | RuPhos Pd G4 | Excellent for secondary amines; promotes reductive elimination. |

| 3 | Secondary (Acyclic) | RuPhos Pd G4 | Standard for hindered secondary amines. |

| 4 | Amide/Lactam | tBuBrettPhos Pd G4 | Specifically designed for amidation; higher stability. |

Protocol B: Optimized Gram-Scale Synthesis

Objective: High-yield isolation of the target amine.

Safety Note: Perform all steps in a fume hood. Degas solvents thoroughly to prevent catalyst oxidation.

Materials:

-

Substrate: 1.0 g (3.96 mmol) this compound

-

Amine: 1.2 equiv (4.75 mmol)

-

Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Loading: 1.0 – 2.0 mol%.

-

Base: Sodium tert-butoxide (NaOtBu), 1.4 equiv (5.5 mmol).

-

Solvent: t-Amyl Alcohol (preferred for higher boiling point) or 1,4-Dioxane. Conc: 0.2 M.

Step-by-Step Methodology:

-

Reactor Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry under vacuum and backfill with Argon (3 cycles).

-

Solids Addition: Under a positive flow of Argon, add:

-

Substrate (1.0 g)

-

NaOtBu (530 mg)

-

Pd G4 Precatalyst (Use ~70 mg for 2 mol% loading - calculate exact MW based on ligand).

-

Note: If the amine is a solid, add it here.

-

-

Solvent & Liquid Amine: Syringe in anhydrous t-Amyl alcohol (20 mL). If the amine is liquid, add it now via syringe.

-

Degassing: Sparge the mixture with Argon for 10 minutes (bubbling gas directly into the solvent).

-

Reaction: Immerse the flask in a pre-heated oil bath at 100°C . Stir vigorously (800+ rpm).

-

Checkpoint: The reaction mixture should turn from orange/red to a dark brown/black over time.

-

-

Monitoring: Check TLC or LC-MS at 2 hours. If conversion is <50%, raise temp to 110°C.

-

Work-up:

-

Cool to room temperature.

-

Dilute with EtOAc (50 mL) and water (50 mL).

-

Filter through a pad of Celite to remove Pd black and insoluble salts. Rinse with EtOAc.

-

Separate phases. Wash organic layer with Brine. Dry over Na₂SO₄.

-

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Tip: 8-aminoquinolines are often fluorescent. Use a UV lamp to track the product band.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation (Oxidation) | Ensure solvents are sparged with Ar. Switch to tBuBrettPhos Pd G4 for higher thermal stability. |

| Starting Material Remains | Steric Bulk prevents Oxidative Addition | Increase temperature to 120°C. Switch solvent to Toluene (less coordinating). |

| De-halogenated Product | Beta-Hydride Elimination / Reduction | Switch solvent from alcohol (t-Amyl) to Dioxane . Ensure amine is dry. |

| Reaction Stalls at 60% | Product Inhibition (Chelation) | Add 1.0 mol% free ligand (BrettPhos/RuPhos) to the reaction to compete with the product for the Pd center. |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of the American Chemical Society, 2008 .

-

Bruno, N. C., et al. "Rapid and Efficient Generation of Active Pd(0) from Air-Stable Precatalysts." Chemical Science, 2013 .

-

Csomos, A., et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules."[2] Arkivoc, 2022 .[2][3]

-

Sigma-Aldrich. "RuPhos Pd G4 Product Information & Protocols."

-

Maiti, D., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Catalysis, 2019 .

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Quinolines

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, featured in FDA-approved drugs such as Lenvatinib (kinase inhibitor) and Bedaquiline (antitubercular).[1] However, functionalizing sterically hindered quinolines—specifically at the C2 and C8 positions—remains a formidable synthetic challenge.

This guide addresses two primary failure modes in these reactions:

-

Catalyst Poisoning: The quinoline nitrogen (

) acts as a competitive Lewis base, sequestering the active Pd(0) species into inactive off-cycle complexes.[1] -

Steric Impediment: Substituents at the C8 position (peri-position) or bulky groups at C2 create a "cone of exclusion," inhibiting the approach of the coupling partner during transmetalation.

This document provides field-validated protocols using Buchwald G3/G4 precatalysts and dialkylbiaryl phosphine ligands to ensure high turnover numbers (TON) and reproducibility.

Mechanistic Insight: The "N-Trap" and Steric Wall

To solve the reaction, one must understand the failure mechanism. Standard ligands (e.g.,

The Competitive Landscape

In a successful cycle, the ligand (

Solution: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos).[1] Their large cone angles create a steric fortress around the Pd center, physically preventing the quinoline nitrogen from coordinating while still allowing the C-X bond to access the metal for oxidative addition.

Visualization: The Catalytic Cycle & Inhibition Pathways

Figure 1: The catalytic cycle highlighting the competitive "Off-Cycle Trap" where quinoline nitrogen sequestration occurs.[1] Bulky ligands facilitate the return to the active cycle.

Protocol A: Suzuki-Miyaura Coupling of 2-Chloro-8-Methylquinoline

Challenge: The C2 position is electron-deficient (deactivated for oxidative addition compared to C-I) and sterically shielded by the C8-methyl group.[1] Solution: Use of XPhos Pd G4 .[2] The XPhos ligand provides the necessary electron density to accelerate oxidative addition into the C-Cl bond while its bulk prevents N-coordination.

Materials

-

Substrate: 2-Chloro-8-methylquinoline (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]

-

Catalyst: XPhos Pd G4 (2–5 mol%)[1]

-

Base:

(3.0 equiv, finely ground, anhydrous) -

Solvent: Toluene:Water (4:1 ratio) or 1,4-Dioxane:Water (4:1)[1]

Step-by-Step Methodology

-

Preparation (In Air): Into a reaction vial equipped with a magnetic stir bar, weigh the quinoline substrate, boronic acid, base (

), and XPhos Pd G4 .-

Note: G4 precatalysts are air-stable, allowing benchtop weighing.[1]

-

-

Solvent Addition: Add the Toluene/Water mixture.

-

Sealing: Cap the vial with a Teflon-lined septum screw cap. Purge the headspace with Argon for 2 minutes via needle.

-

Reaction: Heat the block to 80–100 °C with vigorous stirring (800 rpm).

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over

, filter, and concentrate.

Protocol B: Buchwald-Hartwig Amination of 8-Haloquinolines

Challenge: The C8 position is the most sterically hindered site on the quinoline ring ("peri-position"). Standard ligands (

Materials

-

Substrate: 8-Bromoquinoline or 8-Chloroquinoline (1.0 equiv)[1]

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (for

amines) or BrettPhos Pd G4 (for -

Base: Sodium tert-butoxide (

) (1.5 equiv)[1] -

Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)[1]

Step-by-Step Methodology

-

Glovebox/Schlenk Setup: Unlike Suzuki coupling, this reaction is strictly anhydrous .[1]

is moisture-sensitive.[1] Ideally, set up in a glovebox or use strict Schlenk techniques. -

Reagent Loading: Add the quinoline, amine, base, and Pd-G4 precatalyst to a dry vial.

-

Solvent Addition: Add anhydrous 1,4-Dioxane.

-

Reaction: Seal and heat to 100 °C .

-

Note: 8-substituted systems often require higher temperatures than 2-substituted ones to force the reductive elimination.[1]

-

-

Workup: Cool to RT. Dilute with DCM (Dichloromethane).[1] Filter through a small pad of Celite to remove insoluble salts. Concentrate and purify.

Optimization & Troubleshooting Matrix

If standard protocols fail, consult this decision matrix.

| Observation | Probable Cause | Corrective Action |

| No Conversion (SM remains) | Catalyst Poisoning (N-binding) | Increase catalyst loading to 5-10 mol%. Switch to BrettPhos (larger cone angle).[1] |

| Reaction Stalls (50% Conv.) | Catalyst Decomposition | Lower temp to 80°C but extend time. Ensure strict |

| Protodeboronation (Suzuki) | Unstable Boronic Acid | Switch base to |

| Beta-Hydride Elimination | Alkyl Amine Coupling | Use RuPhos (specifically designed to suppress |

Ligand Selection Decision Tree

Figure 2: Decision tree for selecting the optimal dialkylbiaryl phosphine ligand based on reaction type and steric demand.[1]

References

-

Buchwald Precatalysts G3/G4: Bruno, N. C.; et al. Chemical Science2013 , 4, 916.

-

XPhos Ligand Utility: Billingsley, K.; Buchwald, S. L. Journal of the American Chemical Society2007 , 129, 3358.

-

RuPhos for Amination: Ruiz-Castillo, P.; Buchwald, S. L.[1] Chemical Reviews2016 , 116, 12564. [1]

-

Sterically Hindered Suzuki Coupling: Tang, W.; et al. Organic Chemistry Frontiers2014 , 1, 225. (Discussing AntPhos/IB-DIME).

-

Heterocycle Poisoning Mechanisms: Journal of Molecular Catalysis A: Chemical2001 , 173, 275.

Sources

Application Note & Custom Synthesis Protocol: 8-bromo-7-methoxy-6-methylquinoline

Abstract & Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's physicochemical and pharmacological profile, making it a fertile ground for drug discovery and development.[1] This document provides a comprehensive guide to the custom synthesis of 8-bromo-7-methoxy-6-methylquinoline , a polysubstituted quinoline derivative designed for screening in drug development programs. The specific substitution pattern—a bromine atom at the 8-position, a methoxy group at the 7-position, and a methyl group at the 6-position—offers a unique combination of steric and electronic properties for exploring structure-activity relationships (SAR).

This application note details a robust and scalable synthetic protocol, methods for structural confirmation and purity analysis, and critical safety considerations for handling the involved reagents. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic compounds.

Synthetic Strategy: The Combes Quinoline Synthesis

To achieve the desired substitution pattern on the quinoline core, we employ the Combes quinoline synthesis . This acid-catalyzed reaction involves the condensation of a substituted aniline with a β-diketone, followed by a cyclodehydration reaction to form the quinoline ring.[5] This method was chosen for its reliability and its ability to control the final substitution pattern based on the choice of the starting aniline.

The key starting material for this synthesis is 2-bromo-3-methoxy-4-methylaniline . This precursor contains the required substituents that will ultimately be located at the 8, 7, and 6 positions of the quinoline product, respectively. This aniline is reacted with acetylacetone (pentane-2,4-dione) in the presence of a strong acid catalyst, typically sulfuric acid, to yield the target molecule.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-bromo-3-methoxy-4-methylaniline | ≥98% Purity | Custom Synthesis | Key starting material |

| Acetylacetone (Pentane-2,4-dione) | Reagent Grade, ≥99% | Sigma-Aldrich | |

| Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | Fisher Scientific | Catalyst, handle with extreme caution |

| Dichloromethane (DCM) | HPLC Grade | VWR | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T.Baker | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | Drying agent |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | Eluent for chromatography |

| Hexanes | HPLC Grade | VWR | Eluent for chromatography |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup and Reagent Addition

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

-

To the flask, add 2-bromo-3-methoxy-4-methylaniline (e.g., 5.0 g, 21.7 mmol, 1.0 eq).

-

Add acetylacetone (2.4 g, 23.9 mmol, 1.1 eq) to the flask.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (25 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C. Causality: Slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions or charring.[6]

Step 2: Cyclization Reaction

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 100-110 °C using a heating mantle and allow it to stir at this temperature for 4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:EtOAc). The starting aniline should have a different Rf value than the quinoline product. The reaction is complete when the starting aniline spot is no longer visible.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and then carefully pour it over a beaker containing 200 g of crushed ice with vigorous stirring. Safety: This step is highly exothermic and should be performed slowly in a fume hood.

-

The acidic solution is then carefully neutralized by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~8. Be cautious of gas evolution (CO₂).

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column (dry loading is recommended for solids).

-

Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc and gradually increasing to 20% EtOAc).

-

Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Evaporate the solvent under reduced pressure to yield This compound as a purified solid.

-

For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.[6]

Characterization and Data

The identity and purity of the final compound must be confirmed by standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | Hypothetical Data: δ 8.85 (dd, 1H), 8.10 (dd, 1H), 7.45 (m, 2H), 4.05 (s, 3H, -OCH₃), 2.50 (s, 3H, -CH₃). Chemical shifts are predicted based on analogous structures.[7][8] |

| ¹³C NMR (100 MHz, CDCl₃) | Hypothetical Data: δ 155.2, 148.5, 145.1, 136.0, 132.8, 128.4, 127.1, 122.5, 115.9, 109.7, 61.5 (-OCH₃), 18.2 (-CH₃). |

| Mass Spec. (HRMS ESI+) | m/z calculated for C₁₁H₁₁BrNO [M+H]⁺: 252.0018; Found: 252.0021. This confirms the molecular formula. |

| HPLC Purity | >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: 254 nm). |

Synthetic Workflow Diagram

Caption: Workflow for the custom synthesis and analysis of this compound.

Safety and Handling

All synthesis operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sulfuric Acid: Is extremely corrosive and causes severe burns upon contact. It is also highly reactive. Handle with extreme care, and always add acid to water/ice, never the other way around.

-

Brominated Compounds: Bromine-containing reagents and products can be toxic and irritating. Avoid inhalation of dust or vapors and prevent skin contact.[9] In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.

-

Quinoline Derivatives: Quinolines as a class can be toxic, mutagenic, and harmful if swallowed or absorbed through the skin.[10][11][12] Handle the final product with care, and consult the specific Safety Data Sheet (SDS) if available.

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to local, state, and federal regulations. Do not empty into drains.[7][12]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete reaction; impure starting materials; incorrect temperature control. | Verify the purity of the starting aniline. Ensure the reaction temperature is maintained at 100-110 °C. Extend the reaction time and monitor closely by TLC. |

| Formation of Byproducts | Reaction temperature too high; acid concentration incorrect. | Ensure slow, controlled addition of sulfuric acid at low temperature. Avoid overheating during the cyclization step. Byproducts may include isomers or polymeric material.[6] |

| Difficult Purification | Products and starting materials have similar Rf values; charring. | Optimize the eluent system for column chromatography (try different solvent polarities). If charring occurs, the reaction was likely overheated; repeat with stricter temperature control. |

References

- Benchchem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.

- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.

- Benchchem. (n.d.). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC.

- Protocol for the synthesis of quinoline derivatives. (n.d.). ResearchGate.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing.

- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC.

- Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.

- Tata Chemicals. (2021, June 21). SAFETY DATA SHEET (SDS).

- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.

- Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... (n.d.). ResearchGate.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022, July 5). MDPI.

- 8-Bromo-2-methylquinoline. (n.d.). PMC - NIH.

- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.

- 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (n.d.).

- 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025, November 3).

- J&K Scientific LLC. (n.d.). 8-Bromo-7-methoxyquinoline | 36023-06-0.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.

- Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 7-Bromo-8-methylquinoline | 809248-61-1.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.

- Review on recent development of quinoline for anticancer activities. (2022, June 16).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. tatachemicals.com [tatachemicals.com]

- 10. technopharmchem.com [technopharmchem.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. chemos.de [chemos.de]

Troubleshooting & Optimization

Technical Support Center: Separation of 5-Bromo and 8-Bromo Quinoline Isomers

Welcome to the technical support center for the resolution of 5-bromoquinoline and 8-bromoquinoline isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenge of separating these closely related positional isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome separation hurdles and achieve high-purity fractions of each isomer.

Introduction: The Challenge of Separating Positional Isomers

5-Bromoquinoline and 8-bromoquinoline are positional isomers with identical molecular weights and chemical formulas (C9H6BrN).[1] Their structural similarity, differing only in the position of the bromine atom on the quinoline ring, results in very close physicochemical properties. This makes their separation a non-trivial task, often requiring carefully optimized methodologies. The successful isolation of each isomer is critical for various applications, including pharmaceutical development, materials science, and organic synthesis, where isomeric purity can significantly impact biological activity, material properties, and reaction outcomes.[2][3]

This guide will walk you through the most effective techniques for separating these isomers, from traditional methods like fractional crystallization to advanced chromatographic approaches.

Physicochemical Properties at a Glance

Understanding the subtle differences in the physical properties of 5-bromoquinoline and 8-bromoquinoline is the first step in developing a successful separation strategy.

| Property | 5-Bromoquinoline | 8-Bromoquinoline | Reference |

| Molecular Weight | 208.05 g/mol | 208.05 g/mol | [1] |

| Melting Point | 43-48 °C | 58-59 °C | [3][4][5] |

| Boiling Point | 280 °C | 112-113 °C at 0.5 mmHg | [6][7] |

| Appearance | White to light yellow/green solid | Light pale yellow liquid to solid | [3][8] |

| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane; less soluble in water.[8] | Soluble in organic solvents. | |

| Density | Not readily available | 1.594 g/mL at 25 °C | [6] |

The notable difference in their melting points suggests that fractional crystallization is a promising and scalable method for their separation.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 5-bromo and 8-bromo quinoline?

The primary challenge lies in their nearly identical structures. As positional isomers, they exhibit very similar polarities, solubilities, and boiling points, making them difficult to resolve with standard separation techniques.[9]

Q2: What is the most common impurity in the synthesis of 5-bromo or 8-bromo quinoline?

During the synthesis of one isomer, the other isomer is often the main impurity, especially in electrophilic bromination reactions of quinoline where reaction conditions can influence the position of bromination.

Q3: Can I use distillation to separate these isomers?

While their boiling points at reduced pressure differ, the values are relatively close, making fractional distillation challenging. It may be feasible with a highly efficient fractional distillation column but is often less practical than chromatographic or crystallization methods for achieving high purity.

Q4: Which analytical technique is best for quickly checking the purity of my fractions?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for rapid purity assessment.[10][11] A well-developed method can provide baseline separation of the two isomers, allowing for accurate quantification of each.

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting workflows and step-by-step protocols for the most effective separation techniques.

Fractional Crystallization

Given the significant difference in melting points, fractional crystallization is a highly effective and economical method for separating larger quantities of these isomers.

Principle: This technique relies on the slight difference in the solubility of the isomers in a given solvent at a specific temperature. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized out of the solution while the other remains dissolved.

Troubleshooting Workflow: Fractional Crystallization

Caption: Troubleshooting workflow for fractional crystallization.

Detailed Protocol: Fractional Crystallization of 5-Bromo and 8-Bromo Quinoline

-

Solvent Selection: Begin by screening solvents. A good solvent will dissolve the mixture at an elevated temperature but will have lower solubility for one isomer upon cooling. Hexane, heptane, ethanol, or mixtures thereof are good starting points.[12]

-

Dissolution: In a flask, dissolve the isomeric mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Cooling: Allow the solution to cool slowly to room temperature. To further decrease solubility, the flask can then be placed in an ice bath or a refrigerator.[13][14] Slow cooling is crucial for the formation of pure crystals.

-

Crystallization: The isomer with the lower solubility (and generally the higher melting point, in this case, 8-bromoquinoline) should crystallize out first.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor.

-

Analysis: Analyze the purity of the collected crystals and the remaining filtrate using HPLC or GC-MS.

-

Iteration: The process can be repeated with both the crystalline fraction and the filtrate to improve the purity and yield of each isomer.

Column Chromatography

Column chromatography is a powerful technique for the separation of small to medium-scale quantities of the isomers.

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent). The isomer that interacts more weakly with the stationary phase will travel down the column faster and elute first.

Troubleshooting Workflow: Column Chromatography

Caption: Troubleshooting workflow for column chromatography.

Detailed Protocol: Column Chromatography Separation

-

Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

-

Mobile Phase Selection: The key to successful separation is the choice of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting point is a hexane:ethyl acetate mixture (e.g., 95:5 v/v).[15]

-

Column Packing: Properly pack the column with the silica gel slurry in the initial mobile phase to avoid air bubbles and channeling.

-

Sample Loading: Dissolve the isomeric mixture in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

-

Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure isomers.

-

Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC)

For analytical quantification and small-scale preparative separation, HPLC offers excellent resolution.[10]

Principle: HPLC utilizes a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

Recommended HPLC Conditions:

| Parameter | Recommendation | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation for many organic molecules based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% formic acid or ammonium acetate) | The organic modifier and buffer pH can be adjusted to optimize selectivity.[16] |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | Both isomers have strong UV absorbance. A DAD allows for spectral confirmation. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |

| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times.[16] |

Troubleshooting HPLC Separation:

-

Poor Resolution:

-

Adjust Mobile Phase Composition: Vary the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

-

Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter the selectivity.

-

Modify pH: For basic compounds like quinolines, the pH of the mobile phase can significantly affect retention and peak shape.[9] Experiment with a pH range of 3-7.

-

-

Peak Tailing:

-

This is common for basic compounds on silica-based columns. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds and can be used for the separation and identification of bromoquinoline isomers.[11]

Principle: In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved as the sample is transported through the column by a carrier gas. The separated components are then detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern, allowing for confident identification.

Recommended GC-MS Conditions:

| Parameter | Recommendation | Rationale |

| Column | DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | Provides good separation for a wide range of aromatic compounds.[11] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert and provides good chromatographic efficiency.[11] |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analytes.[11] |

| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) | A temperature gradient helps to separate compounds with different boiling points. |

| MS Detection | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |

Troubleshooting GC Separation:

-

Co-elution:

-

Optimize Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.

-

Use a Longer Column: A longer column provides more theoretical plates and can enhance resolution.

-

Change Stationary Phase: If co-elution persists, a column with a different stationary phase (e.g., mid-polarity) may provide the necessary selectivity.

-

References

-

Isoquinoline, 5-bromo-8-nitro-. (n.d.). In Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Quinoline, 8-Bromo-. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]

- De la Mare, P. B. D., Kiamud-din, M., & Ridd, J. H. (1958). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S. Patent No. 6,500,954 B1. Washington, DC: U.S.

-

Bromination of 8-substituted quinolines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

5-Bromoquinoline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Chemical Properties of Quinoline, 8-bromo- (CAS 16567-18-3). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Brown, R. F. C., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

-

5-Bromoquinoline-8-carboxaldehyde. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Mercuration of quinoline give different isomers how could these isomers separated. (2017, March 7). ResearchGate. Retrieved February 15, 2026, from [Link]

-

5-bromoquinoline. (n.d.). Stenutz. Retrieved February 15, 2026, from [Link]

- Crystallization of quinoline derivatives and its preparation method. (n.d.). Chinese Patent No. CN102344438B. Google Patents.

- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674.

- The crystallization of quinoline. (n.d.). Chinese Patent No. CN103664892B. Google Patents.

- Ito, Y., et al. (2007). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.

-

Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv. Retrieved February 15, 2026, from [Link]